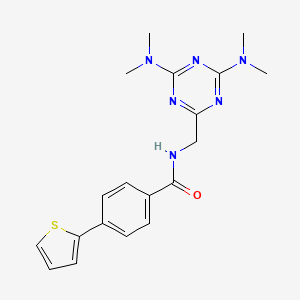

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as BTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTTAA is a fluorescent probe that can be used for imaging biological systems and detecting biological molecules.

Applications De Recherche Scientifique

Corrosion Inhibition

A study on benzothiazole derivatives, closely related to the specified compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors operate by adsorbing onto the steel surface, offering protection against corrosion through both physical and chemical mechanisms. The research highlights the potential of triazine derivatives in enhancing corrosion resistance in industrial applications (Hu et al., 2016).

Synthetic Applications

Triazine derivatives have been synthesized for various purposes, including the creation of bi-functional melamine derivatives analyzed for their polycondensation reactions. This synthesis underscores the versatility of triazine compounds in polymer science, offering pathways to novel materials with potential applications ranging from coatings to adhesives (Matsukawa et al., 1980).

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids, incorporating a triazine unit, have shown significant antibacterial efficacy and biofilm inhibition activities. These compounds, particularly effective against E. coli, S. aureus, and S. mutans strains, highlight the potential of triazine derivatives in developing new antibacterial agents capable of mitigating biofilm-related issues (Mekky & Sanad, 2020).

Nucleic Acid Interaction

Research into diacridine derivatives that bind to DNA has revealed the importance of triazine compounds in the study of DNA interactions. These compounds have been explored for their potential in anticancer therapies, based on their ability to intercalate into DNA and affect its function, which is crucial for understanding the mechanism of action of potential therapeutic agents (Spychała et al., 1994).

Material Science Applications

Triazine-based polymers have been synthesized and characterized for their thermal stability and solubility properties, suggesting their utility in various industrial applications. These polymers' stability up to high temperatures and their solubility in common organic solvents make them suitable candidates for use in advanced material science applications (Lin et al., 1990).

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-24(2)18-21-16(22-19(23-18)25(3)4)12-20-17(26)14-9-7-13(8-10-14)15-6-5-11-27-15/h5-11H,12H2,1-4H3,(H,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUOSXOCPHWXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2356269.png)

![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)